molecular formula C12H12N6O2 B12901029 3-Oxo-N-phenyl-2-(1H-1,2,4-triazol-3-ylazo)butyramide CAS No. 85030-62-2

3-Oxo-N-phenyl-2-(1H-1,2,4-triazol-3-ylazo)butyramide

Cat. No.: B12901029
CAS No.: 85030-62-2
M. Wt: 272.26 g/mol
InChI Key: APVVINPHMLWROB-UHFFFAOYSA-N
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Description

3-Oxo-N-phenyl-2-(1H-1,2,4-triazol-3-ylazo)butyramide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a phenyl group, and a butyramide moiety.

Preparation Methods

The synthesis of 3-Oxo-N-phenyl-2-(1H-1,2,4-triazol-3-ylazo)butyramide typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.

Mechanism of Action

Biological Activity

3-Oxo-N-phenyl-2-(1H-1,2,4-triazol-3-ylazo)butyramide (CAS Number: 85030-62-2) is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

The molecular formula of this compound is C12H12N6OC_{12}H_{12}N_6O, with a molecular weight of 244.26 g/mol. The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and antibacterial effects.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The presence of the triazole moiety in this compound enhances its ability to inhibit the growth of various pathogens. Studies have shown that similar compounds can effectively combat fungal infections by disrupting cell membrane integrity and inhibiting ergosterol biosynthesis.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties, which are crucial for treating conditions like arthritis and other inflammatory diseases. In laboratory studies, it has been shown to reduce the production of pro-inflammatory cytokines and inhibit pathways involved in inflammation.

Analgesic Activity

Preliminary investigations suggest that this compound may possess analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). Its mechanism likely involves the inhibition of cyclooxygenase enzymes (COX), which play a pivotal role in pain and inflammation pathways.

Study on Anti-inflammatory and Analgesic Properties

A study conducted on a related compound (GP 650) highlighted the anti-inflammatory and analgesic activities comparable to phenylbutazone. The findings suggested that compounds with similar structural features could be promising candidates for further development in pain management therapies .

Triazole Derivatives in Drug Development

Research focusing on triazole derivatives has revealed their potential as small-molecule inhibitors in various biological pathways. For instance, one study examined the role of triazoles in modulating the Wnt signaling pathway, which is implicated in cancer progression. The findings suggest that modifications to the triazole structure can enhance binding affinity and biological activity .

Data Table: Biological Activities of this compound

Activity Mechanism Reference
AntimicrobialInhibition of cell membrane integrity
Anti-inflammatoryReduction of pro-inflammatory cytokines
AnalgesicInhibition of COX enzymes

Properties

CAS No.

85030-62-2

Molecular Formula

C12H12N6O2

Molecular Weight

272.26 g/mol

IUPAC Name

3-oxo-N-phenyl-2-(1H-1,2,4-triazol-5-yldiazenyl)butanamide

InChI

InChI=1S/C12H12N6O2/c1-8(19)10(16-18-12-13-7-14-17-12)11(20)15-9-5-3-2-4-6-9/h2-7,10H,1H3,(H,15,20)(H,13,14,17)

InChI Key

APVVINPHMLWROB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=NC=NN2

Origin of Product

United States

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